Ethyl 3-(pyridin-3-yl)butanoate
Description
Ethyl 3-(pyridin-3-yl)butanoate is an ester derivative featuring a pyridine ring substituted at the third carbon of a butanoate backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its heteroaromatic pyridine moiety, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 3-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)7-9(2)10-5-4-6-12-8-10/h4-6,8-9H,3,7H2,1-2H3 |
InChI Key |
AZVMTDLPURVDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of Ethyl 3-(pyridin-3-yl)butanoate and its analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|---|
| This compound | Not provided | C₁₁H₁₃NO₂ | 191.23 (calculated) | Ester, pyridinyl | Pyridine at C3 of butanoate chain |
| Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate | 92288-94-3 | C₁₁H₁₁NO₄ | 221.21 | Ester, pyridinyl, two ketone groups | Additional dioxo groups at C2 and C4 |
| Ethyl 4-oxo-4-(pyridin-4-yl)butanoate | 25370-46-1 | C₁₁H₁₁NO₃ | 205.21 | Ester, pyridinyl, ketone | Ketone at C4, pyridine at C4 position |
| Ethyl 3-(1H-indol-3-yl)butanoate | 67996-15-0 | C₁₄H₁₇NO₂ | 231.29 | Ester, indolyl | Indole substituent at C3 |
| Ethyl 3-hydroxy-3-methylbutanoate | 18267-36-2 | C₇H₁₄O₃ | 146.18 | Ester, hydroxyl, methyl | Hydroxyl and methyl groups at C3 |
Key Observations :
- Pyridine vs. Indole: Ethyl 3-(1H-indol-3-yl)butanoate (231.29 g/mol) has a bulkier indole ring, increasing molecular weight by ~40 g/mol compared to the pyridine analog. Indole’s planar structure may enhance π-π stacking in biological systems, while pyridine’s basicity could improve solubility in acidic environments .
- Ketone Functionalization: Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate’s ketone groups (C=O) increase polarity and reactivity, making it prone to nucleophilic attacks or redox reactions. This contrasts with the unmodified butanoate chain in the target compound .
- Positional Isomerism: Ethyl 4-oxo-4-(pyridin-4-yl)butanoate demonstrates how pyridine ring positioning (C4 vs.
Physical and Chemical Properties
While direct data for this compound is unavailable, inferences can be drawn from analogs:
Notes:
- The hydroxyl group in Ethyl 3-hydroxy-3-methylbutanoate significantly boosts hydrophilicity, making it distinct from aromatic esters .
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